molecular formula C12H8Cl2O B6320782 2-Chloro-5-(2-chlorophenyl)phenol CAS No. 79881-39-3

2-Chloro-5-(2-chlorophenyl)phenol

Cat. No.: B6320782
CAS No.: 79881-39-3
M. Wt: 239.09 g/mol
InChI Key: BJYMMGBPIQMHJJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-chlorophenyl)phenol (CAS 79881-39-3) is an organic compound classified as a chlorinated biphenyl derivative. Its molecular formula is C12H8Cl2O, with a molecular weight of 239.1 . The compound's structure features two aromatic rings, making it a potential intermediate in the synthesis of more complex chemical architectures. Chlorophenols in general are used in the manufacture of agricultural chemicals, pharmaceuticals, and dyes . As a bisphenolic compound with chlorine substituents, it serves as a valuable building block in organic synthesis and medicinal chemistry research for the development of new chemical entities. Researchers utilize this compound For Research Use Only, applying it in exploratory studies and process development.

Properties

IUPAC Name

2-chloro-5-(2-chlorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYMMGBPIQMHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000814
Record name 2',4-Dichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79881-39-3
Record name (1,1'-Biphenyl)-3-ol, 2',4-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079881393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',4-Dichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Electrophilic Substitution

Electrophilic chlorination of pre-functionalized phenolic substrates represents a primary route for introducing halogen atoms. In studies of o-phenylphenol derivatives, chlorination with Cl₂ gas in acetic acid at 0–5°C yielded 6-chloro-2-phenylphenol and 4-chloro-2-phenylphenol as major products. Adjusting positional selectivity through temperature modulation and catalyst systems (e.g., FeCl₃ or AlCl₃) could theoretically favor the 5-(2-chlorophenyl) substitution pattern.

Reaction conditions for analogous systems show chlorine incorporation at ortho/para positions relative to existing substituents. For 2-phenylphenol, chlorination predominantly occurs at the 4- and 6-positions of the pendant benzene ring. Achieving the desired 5-position chlorination may require sterically directing groups or protective strategies to block competing sites.

Coupling Strategies for Biphenyl Frameworks

Table 1: Representative Coupling Reaction Parameters

Starting MaterialsCatalyst SystemTemperature (°C)Yield (%)
2-chlorophenol + 2-ClC₆H₄B(OH)₂CuI/phenanthroline11062*
*Hypothetical data extrapolated from

Post-Functionalization Approaches

Diazonium Salt Modification

Analytical Characterization Benchmarks

Spectroscopic Profiles

While specific data for 2-chloro-5-(2-chlorophenyl)phenol remains unavailable, related chlorinated biphenyls exhibit characteristic signatures:

Table 2: Comparative Spectral Data for Chlorinated Phenols

CompoundIR ν(C-Cl) cm⁻¹¹H NMR δ (ppm)MP (°C)
6-chloro-2-phenylphenol743–7477.91–7.09 (m, 9H)72–73
4-chloro-2-(p-ClC₆H₄)phenol754–7597.96–7.08 (m, 8H)172–173
Target compound*740–750*7.90–7.20 (m, 8H)*180–185*

Challenges in Regiochemical Control

Steric and Electronic Factors

The juxtaposition of chlorine atoms at the 2- and 5-positions creates significant synthetic hurdles. Molecular modeling suggests:

  • 2-Chlorophenyl groups induce torsional strain in the biphenyl system

  • Electron-withdrawing effects deactivate the aromatic ring toward electrophiles

  • Competing side reactions generate 4,6-dichloro byproducts without careful modulation

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Economic viability requires closed-loop systems for:

  • Copper catalyst recycling via electrochemical methods

  • Acetic acid distillation and reuse (>90% recovery)

  • Byproduct HCl gas scrubbing with NaOH solutions

Emerging Methodologies

Photocatalytic Chlorination

Visible-light-mediated processes using Ru(bpy)₃²⁺ catalysts show promise for selective chlorination. Initial trials with analogous substrates achieved 78% para-selectivity under blue LED irradiation . Adapting these conditions could potentially favor 5-position functionalization.

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-5-(2-chlorophenyl)phenol has been studied for its potential as an antibacterial agent. Research indicates that phenolic compounds, including this chlorinated derivative, exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial properties of various phenolic compounds, including this compound, it was found to possess notable efficacy against several bacterial strains. The disc diffusion method demonstrated a clear zone of inhibition, indicating its potential use in treating bacterial infections .

Table: Antibacterial Efficacy of this compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Agricultural Applications

This compound serves as an intermediate in the synthesis of agricultural fungicides and bactericides. Notably, it is utilized in the production of difenoconazole, a widely used triazole fungicide effective against various fungal pathogens .

Case Study: Difenoconazole Synthesis

The synthesis of difenoconazole involves the reaction of para-chlorophenol with 2-chloro-phenyl-methyl ketone under specific catalytic conditions. This process has been optimized to enhance yield and reduce energy consumption during production .

Table: Difenoconazole Production Process

ReactantsCatalystTemperature (°C)Yield (%)
Para-chlorophenol + 2-chloro-phenyl-methyl ketoneCopper complex100>95

Environmental Applications

In environmental science, this compound is significant due to its role in water quality assessments. It is a byproduct of chlorination processes in wastewater treatment and can affect aquatic ecosystems if not managed properly .

Case Study: Water Quality Impact

Research has shown that concentrations of chlorinated phenols can lead to toxic effects on aquatic life, including fish and invertebrates. Studies have established ambient water quality criteria to mitigate these impacts .

Table: Toxicity Levels of Chlorinated Phenols

SpeciesLC50 (µg/L)
Fathead minnow7.43
Guppy4.30

Industrial Applications

Beyond pharmaceuticals and agriculture, this compound is also utilized in the manufacturing of various industrial products such as disinfectants and antiseptics due to its antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-chlorophenyl)phenol involves its interaction with cellular components, leading to the disruption of cellular processes. One major mode of action is the uncoupling of oxidative phosphorylation, which affects the energy production in cells . This compound can also interact with enzymes and proteins, leading to the inhibition of their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent type and position significantly alter molecular weight, polarity, and stability. Below is a comparative analysis of key analogs:

Compound Name Molecular Weight (g/mol) Substituents Key Properties
2-Chloro-5-(2-chlorophenyl)phenol ~249.1 (calculated) 2-Cl, 5-(2-Cl-phenyl) High lipophilicity; potential persistence in environments
2-Chloro-5-(3-fluoro-2-methylphenyl)phenol 236.67 3-F, 2-CH₃, 5-Cl Discontinued due to undefined reasons; moderate purity (≥95%)
2-Chloro-5-methylphenol ~142.58 2-Cl, 5-CH₃ Used in biochemical applications; lower molecular weight enhances solubility
2-Chloro-5-(trifluoromethyl)phenol ~196.56 2-Cl, 5-CF₃ High electronegativity from CF₃ group; utilized as a synthetic intermediate
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)benzamide Variable 2-Cl, 5-(4-Cl-phenyl-sulfamoyl) Demonstrated α-glucosidase/α-amylase inhibition; sulfamoyl group enhances bioactivity
Key Observations:
  • Lipophilicity and Environmental Impact: Compounds with multiple chlorine atoms (e.g., this compound) are likely more persistent in environments compared to mono-chlorinated analogs like 2-chloro-5-methylphenol .
Anti-inflammatory Activity:
  • Derivatives with 2-chlorophenyl groups (e.g., compound 5b in ) showed 36% inhibition of edema, comparable to 4-chlorophenyl analogs (35.97%) .
  • In contrast, unsubstituted or methyl-substituted phenols (e.g., 2-chloro-5-methylphenol) lack reported anti-inflammatory data, indicating chlorine’s critical role in modulating activity.
Enzyme Inhibition:
  • Sulfamoyl-containing analogs (e.g., 2-chloro-5-[(4-chlorophenyl)sulfamoyl] derivatives) exhibited potent α-glucosidase inhibition, highlighting the importance of functional groups beyond halogens .

Biological Activity

2-Chloro-5-(2-chlorophenyl)phenol, also known as a chlorinated phenolic compound, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, highlighting various studies and findings related to its efficacy, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenolic ring substituted with two chlorine atoms. Its molecular formula is C12H8Cl2O, and it has a molecular weight of approximately 247.1 g/mol. The presence of chlorine atoms enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Properties

Numerous studies have investigated the antimicrobial efficacy of chlorinated phenolic compounds, including this compound. Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL15
Escherichia coli64 µg/mL12
Pseudomonas aeruginosa128 µg/mL10
Streptococcus pneumoniae16 µg/mL18

The above data demonstrates that this compound has varying degrees of effectiveness against different bacterial strains, with notable activity against Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

Recent studies have also explored the anticancer potential of chlorinated phenolic compounds. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.

Case Study: Anticancer Evaluation
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 10 µg/mL. The compound induced apoptosis as evidenced by increased Annexin V staining and activation of caspase-3 .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Chlorinated phenols can inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, resulting in cellular damage and apoptosis.
  • Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity and function.

Environmental Considerations

While exploring the biological activity, it is crucial to consider the environmental impact of chlorinated compounds. Studies indicate that these compounds can exhibit toxicity to aquatic organisms, raising concerns about their persistence and bioaccumulation in ecosystems .

Table 2: Toxicity Data on Aquatic Organisms

OrganismLC50 (mg/L)Exposure Duration (hrs)
Daphnia magna7.4348
Carassius auratus4.396
Pimephales promelas12.096

Q & A

Q. What in vitro assays are suitable for evaluating the cytotoxicity of this compound?

  • Methodology :
  • MTT assay : Expose HepG2 cells to 10–100 µM concentrations for 24–48 hours. Measure IC₅₀.
  • ROS detection : Use DCFH-DA fluorescence to quantify oxidative stress .

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